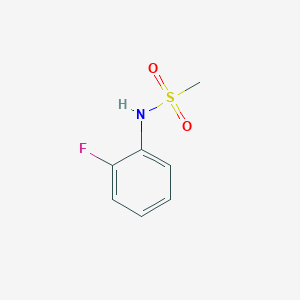

N-(2-Fluorophenyl)methanesulfonamide

Description

Significance of Sulfonamide Derivatives in Chemical Science

The sulfonamide functional group (-SO₂NH-) is a cornerstone in medicinal and synthetic chemistry. Compounds derived from sulfonamide have demonstrated a wide array of pharmacological activities. wisdomlib.org Historically, they were among the first antimicrobial agents to be widely used, effectively treating various bacterial infections before the advent of penicillin. ajchem-b.comajchem-b.com

Beyond their therapeutic applications, sulfonamides are crucial building blocks in synthetic chemistry. ajchem-b.com Their derivatives are explored for a multitude of biological activities, including antiviral, anticancer, antidiabetic, and anti-inflammatory properties. ajchem-b.comresearchgate.net This versatility stems from the sulfonamide group's ability to form stable bonds and participate in hydrogen bonding, which allows these molecules to interact with biological targets like enzymes. For instance, they are known to inhibit enzymes such as carbonic anhydrase. ajchem-b.comajchem-b.com The development of efficient synthetic processes for sulfonamides remains an active area of research in organic chemistry. researchgate.net

The Role of Fluorine Substitution in Aromatic Systems: A Research Perspective

The introduction of fluorine atoms into aromatic rings is a widely used strategy in modern chemistry, particularly in drug design and materials science. Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly alter a molecule's physicochemical and biological characteristics. tandfonline.com

From a research perspective, fluorine substitution is investigated for several key reasons:

Metabolic Stability: The C-F bond is more stable than a carbon-hydrogen (C-H) bond, making fluorinated compounds more resistant to metabolic degradation by enzymes like cytochrome P450. This can increase a drug's half-life and effectiveness. nih.gov

Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its absorption and transport across cell membranes. tandfonline.comnih.gov

Electronic Effects: As the most electronegative element, fluorine is highly electron-withdrawing. This alters the electron distribution within the aromatic ring, which can impact the molecule's pKa, dipole moment, and chemical reactivity. tandfonline.com These electronic effects can influence how the molecule binds to biological targets. nih.gov

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a specific receptor or enzyme active site.

While often deactivating the aromatic ring towards electrophilic substitution, fluorine can, in some specific reaction contexts, act as an activating substituent. acs.org The precise effect of fluorine depends on its position on the aromatic ring relative to other functional groups. researchgate.net

Overview of Methanesulfonamide (B31651) Scaffolds in Synthetic Chemistry and Materials Science

A "scaffold" in chemistry refers to the core structure of a molecule. The methanesulfonamide scaffold is a key structural motif found in numerous compounds. It consists of a methanesulfonyl group (CH₃SO₂) linked to a nitrogen atom. This scaffold is prevalent in pharmaceuticals and agrochemicals. ontosight.ai

In synthetic chemistry , the methanesulfonamide group is valued for its chemical stability and its role as an intermediate in the synthesis of more complex molecules. ontosight.ai The synthesis of compounds containing this scaffold often involves the reaction of an amine with methanesulfonyl chloride. smolecule.com The development of novel synthetic methodologies for creating and modifying methanesulfonamide-containing molecules is an ongoing area of chemical research. nih.govresearchgate.net These scaffolds are integral to a variety of biologically active compounds, including HMG-CoA reductase inhibitors and potential anticancer agents. nih.govnih.gov

In materials science , the concept of a scaffold is central to tissue engineering. nih.govnih.gov Scaffolds are porous materials that provide structural support for cells to attach, proliferate, and form new tissue. youtube.com While the specific use of N-(2-Fluorophenyl)methanesulfonamide in this context is not documented, the principles of designing molecular structures for materials applications are relevant. The properties of small molecules can influence the characteristics of polymers and other materials they are incorporated into. The stability and defined geometry of scaffolds like methanesulfonamide could be explored in the design of functional materials, such as shape-changing hydrogels or materials for drug delivery. sciencedaily.comyoutube.com

Research Gaps and Opportunities Pertaining to this compound

Despite the well-established importance of its constituent parts, there is a notable lack of specific research into the biological activities and material properties of this compound itself. This represents a significant research gap.

Comparative studies on similar compounds suggest that the nature of the halogen substituent can be critical. For instance, research on N-(2-iodophenyl)methanesulfonamide highlights its potential biological activities, attributed in part to the iodine atom's ability to form halogen bonds, whereas the corresponding this compound is noted as having minimal biological activity in the same context. However, this does not preclude its potential in other areas.

Opportunities for future research include:

Medicinal Chemistry: A comprehensive screening of this compound for a wider range of biological activities is warranted. Given that similar structures, such as N-(4-fluorophenyl)methanesulfonamide, are investigated as potential enzyme inhibitors smolecule.com, and other fluorophenyl-sulfonamide compounds are studied as HMG-CoA reductase inhibitors nih.gov, a systematic evaluation of this ortho-substituted isomer could reveal unexplored pharmacological potential.

Synthetic Chemistry: The compound serves as a valuable, well-defined building block. Research could focus on using this compound as a starting material for the synthesis of more complex molecules, leveraging the reactivity of the fluorinated aromatic ring or the sulfonamide group.

Materials Science: Investigating the incorporation of this compound into polymers or other materials could be a novel research direction. Its properties, such as thermal stability and polarity, could influence the characteristics of new materials for various applications.

Structural and Computational Chemistry: Detailed studies of its crystal structure and computational modeling could provide insights into its molecular interactions and help predict its potential for binding to various biological targets or for self-assembly in materials.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLCKPRURZWUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349936 | |

| Record name | N-(2-Fluorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98611-90-6 | |

| Record name | N-(2-Fluorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Fluorophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for N 2 Fluorophenyl Methanesulfonamide

Direct Synthesis Approaches

The most straightforward and commonly employed method for the synthesis of N-(2-Fluorophenyl)methanesulfonamide involves the direct sulfonylation of 2-fluoroaniline (B146934). This approach is favored for its atom economy and relatively simple reaction setup.

Indirect Synthetic Routes and Precursor Utilization

Indirect routes to this compound involve the synthesis of a precursor molecule which is then converted to the target compound in a subsequent step. These methods can be advantageous when the direct route is not feasible or when specific isomers are desired.

Derivatization from N-(2-Phenoxyphenyl)methanesulfonamide Analogs

A hypothetical, though less common, indirect route could involve the derivatization of an N-(2-phenoxyphenyl)methanesulfonamide analog. The synthesis of N-(2-phenoxyphenyl)methanesulfonamide itself proceeds via the reaction of 2-phenoxyaniline (B124666) with methanesulfonyl chloride under basic conditions, similar to the direct synthesis of the target compound. cardiff.ac.uk

The conversion of the phenoxy group to a fluoro group is a challenging transformation that would likely require a multi-step process. This would involve the cleavage of the robust aryl ether bond, followed by a fluorination step. While methods exist for such transformations, they are often harsh and may not be compatible with the sulfonamide group. This route is not commonly documented for this specific synthesis and remains a more theoretical pathway.

Generation from N-(2-Iodophenyl)methanesulfonamide Intermediates

A more viable indirect route involves the use of N-(2-iodophenyl)methanesulfonamide as an intermediate. This precursor is synthesized by reacting 2-iodoaniline (B362364) with methanesulfonyl chloride. organic-chemistry.orgacs.org The subsequent conversion of the iodo-group to a fluoro-group can be accomplished through a halogen exchange (HALEX) reaction.

This transformation is a type of nucleophilic aromatic substitution, often referred to as an "aromatic Finkelstein reaction," where the iodide is replaced by a fluoride (B91410). researchgate.net Such reactions on aryl halides are more challenging than on alkyl halides and typically require a catalyst. Copper-mediated fluorination reactions have been shown to be effective for the conversion of aryl iodides to aryl fluorides. nih.gov This method involves treating the aryl iodide with a fluoride source, such as silver fluoride, in the presence of a copper catalyst. The reaction conditions are generally milder than traditional methods for aryl fluoride synthesis, making it a potentially useful strategy for producing this compound from the corresponding iodo-precursor.

Interactive Table: Comparison of Synthetic Routes

| Synthetic Route | Starting Materials | Key Transformation | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Synthesis | 2-Fluoroaniline, Methanesulfonyl Chloride | Sulfonylation | Atom economical, fewer steps. | Requires handling of reactive methanesulfonyl chloride. |

| Indirect (from Iodo-) | 2-Iodoaniline, Methanesulfonyl Chloride, Fluoride Source | Halogen Exchange | May offer alternative precursor availability. | Requires an additional step and potentially expensive catalysts. |

| Indirect (from Phenoxy-) | 2-Phenoxyaniline, Methanesulfonyl Chloride | Ether Cleavage & Fluorination | Hypothetical | Challenging and likely low-yielding transformation. |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles encourage the development of chemical processes that are more environmentally benign. For the synthesis of this compound and related N-arylsulfonamides, several green approaches have been explored.

One significant green chemistry approach is the implementation of solvent-free reaction conditions. Solvents are a major contributor to chemical waste, and their elimination simplifies purification, reduces costs, and minimizes environmental impact. The synthesis of N-arylsulfonamides from sulfonyl chlorides and amines has been successfully demonstrated under solvent-free conditions. researchgate.net In such a process, the reactants are mixed directly, sometimes with a solid base like potassium carbonate, and the reaction can be facilitated by grinding the solid reactants together. researchgate.net This method is not only environmentally friendly but can also lead to faster reaction times and high yields. The use of a reusable heterogeneous catalyst, such as silica (B1680970) gel, can also facilitate the reaction at room temperature without the need for a solvent. researchgate.net

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. ontosight.ai Traditional sulfonamide synthesis from an aniline (B41778) and a sulfonyl chloride has good atom economy, but the synthesis of the aniline precursor often involves the reduction of a nitroarene, which generates waste.

Table 3: Comparison of Synthetic Routes to N-Arylsulfonamides based on Green Chemistry Principles

| Method | Starting Materials | Key Features | Green Advantage |

| Conventional | Aryl Amine + Sulfonyl Chloride | Base-mediated, often in chlorinated solvents | Straightforward, high yield |

| Solvent-Free | Aryl Amine + Sulfonyl Chloride | No solvent, mechanical grinding or solid catalyst | Reduced waste, simplified workup researchgate.net |

| Catalytic (Fe or Pd) | Nitroarene + Sodium Arylsulfinate | One-pot reductive coupling | Higher atom economy, avoids isolation of amine intermediate organic-chemistry.orgacs.orgrsc.org |

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography of N-(2-Fluorophenyl)methanesulfonamide and its Analogs

Intermolecular Interactions in the Crystalline State

Supramolecular Assembly and Crystal Packing

The supramolecular assembly of this compound is primarily dictated by hydrogen bonding. In the crystal structure of the related compound, N-(4-fluorophenyl)methanesulfonamide, molecules are organized into a layer structure through N—H⋯O hydrogen bonds. nih.gov This type of hydrogen bonding is a common and dominant motif in the crystal packing of sulfonamides, often forming chains or rings. colorado.edu Specifically, the amide proton (N-H) acts as a hydrogen-bond donor, while the sulfonyl oxygen atoms (O=S=O) serve as acceptors.

In N-(substituted phenyl)-methanesulfonamides, these N—H⋯O interactions are a recurring feature, leading to the formation of one-dimensional chains described by a C(4) graph-set motif. nih.gov These chains can then be further organized into two- or three-dimensional architectures through other weak intermolecular interactions, such as C—H⋯O or C—H⋯π contacts. nih.gov The specific arrangement and dimensionality of the supramolecular structure in this compound would be influenced by the position of the fluorine atom on the phenyl ring, which can affect the steric hindrance and the potential for other weak interactions. The interplay between the strong N—H⋯O hydrogen bonds and weaker interactions like π-π stacking ultimately determines the final crystal packing. colorado.edu

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy provides valuable information about the functional groups and bonding within this compound.

Characteristic Vibrational Modes of Sulfonamide and Fluorophenyl Moieties

The FT-IR and FT-Raman spectra of N-(substituted phenyl)-methanesulfonamides are characterized by several distinct vibrational modes. The key vibrations for the sulfonamide and fluorophenyl groups are summarized in the table below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| N-H Stretching | 3232-3298 | This band arises from the stretching of the nitrogen-hydrogen bond in the sulfonamide group. Its position is sensitive to hydrogen bonding. researchgate.net |

| Asymmetric SO₂ Stretching | 1317-1331 | A strong absorption corresponding to the asymmetric stretching of the two sulfur-oxygen double bonds. researchgate.net |

| Symmetric SO₂ Stretching | 1139-1157 | A strong absorption corresponding to the symmetric stretching of the sulfur-oxygen double bonds. researchgate.net |

| S-N Stretching | 833-926 | This vibration involves the stretching of the sulfur-nitrogen single bond. researchgate.net |

| C-F Stretching | ~1200-1000 | The carbon-fluorine stretching vibration of the fluorophenyl group typically appears in this region. |

| Aromatic C-H Stretching | ~3100-3000 | Stretching vibrations of the carbon-hydrogen bonds on the phenyl ring. |

| Aromatic C=C Stretching | ~1600-1450 | In-plane stretching vibrations of the carbon-carbon bonds within the phenyl ring. |

Analysis of Hydrogen Bonding Signatures in Vibrational Spectra

The presence of intermolecular hydrogen bonding in the solid state of this compound significantly influences its vibrational spectrum, particularly the N-H stretching mode. In solid samples of benzenesulfonamide (B165840) derivatives, the N-H stretching vibrations are observed at lower frequencies (e.g., in the range of 3371-3473 cm⁻¹ for asymmetric and 3345-3371 cm⁻¹ for symmetric stretches) compared to the gas phase, which is a direct consequence of the weakening of the N-H bond due to its involvement in hydrogen bonding. semanticscholar.org The formation of N—H⋯O hydrogen bonds leads to a red-shift (a shift to lower wavenumbers) of the N-H stretching frequency. The magnitude of this shift can provide an indication of the strength of the hydrogen bond. mdpi.com In addition to the shift in frequency, hydrogen bonding can also lead to a broadening of the N-H stretching band in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution.

Proton Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound displays characteristic signals for the protons of the methanesulfonyl and fluorophenyl groups. The chemical shifts are influenced by the electronic effects of the substituents.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constants (Hz) |

| CH₃ | ~2.9-3.1 | Singlet (s) | N/A |

| NH | ~9.0-10.0 | Broad Singlet (br s) | N/A |

| Aromatic H | ~7.0-8.0 | Multiplet (m) | J(H,H) and J(H,F) |

The methyl (CH₃) protons of the methanesulfonyl group are expected to appear as a singlet in the upfield region. The sulfonamide (NH) proton typically resonates as a broad singlet at a downfield chemical shift, and its position can be concentration and solvent dependent due to hydrogen bonding. rsc.org

The aromatic protons of the 2-fluorophenyl ring will exhibit a complex multiplet pattern in the downfield region. The chemical shifts of these protons are influenced by the inductive effect of the fluorine atom and the methanesulfonamide (B31651) group. The ortho, meta, and para protons to the fluorine and the sulfonamide group will have distinct chemical shifts. Furthermore, these aromatic protons will show homonuclear coupling (³JHH) with each other, typically in the range of 6-8 Hz for ortho coupling. rsc.org Additionally, they will exhibit heteronuclear coupling with the fluorine atom (JHF). The magnitude of this coupling depends on the number of bonds separating the proton and the fluorine atom, with ortho coupling (³JHF) being the largest, followed by meta (⁴JHF) and para (⁵JHF) couplings. This complex coupling will result in intricate splitting patterns for the aromatic signals.

Carbon Chemical Shifts

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed fingerprint of the carbon skeleton of this compound. The chemical shift of each carbon atom is influenced by its local electronic environment, including hybridization and the electronegativity of neighboring atoms.

In the ¹³C NMR spectrum of this compound, the aromatic carbons of the fluorophenyl ring typically resonate in the downfield region, generally between 115 and 155 ppm. The carbon atom directly bonded to the fluorine atom (C-F) exhibits a large resonance shift and splitting due to one-bond carbon-fluorine coupling (¹JCF). The electronegative fluorine atom induces a significant downfield shift for the C-2 carbon. The other aromatic carbons (C-1, C-3, C-4, C-5, and C-6) will also show distinct signals, with their chemical shifts influenced by the fluorine and methanesulfonamide substituents. The carbon of the methyl group (CH₃) in the methanesulfonyl moiety is expected to appear significantly upfield, typically in the range of 35-45 ppm.

A study on various N-(substituted phenyl)-methanesulphonamides has shown that the chemical shifts of the ring carbons can be calculated by considering the substituent effects. znaturforsch.com While specific experimental data for the 2-fluoro isomer is not detailed, the principles of substituent additivity can be applied to predict the approximate chemical shifts.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | 35 - 45 |

| Aromatic C-1 | 120 - 130 |

| Aromatic C-2 (C-F) | 150 - 155 (doublet) |

| Aromatic C-3 | 115 - 125 |

| Aromatic C-4 | 125 - 135 |

| Aromatic C-5 | 120 - 130 |

Note: The values in this table are predicted based on general principles of ¹³C NMR spectroscopy and data for analogous compounds.

Fluorine NMR for Investigating Fluorine Environmentshuji.ac.il

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and powerful technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. mdpi.com This technique provides specific information about the chemical environment surrounding the fluorine atom in this compound.

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal is indicative of the electronic environment. For fluoroaromatic compounds, the chemical shifts typically appear in a well-defined region. In the case of this compound, the fluorine atom is ortho to the methanesulfonamide group, which will influence its chemical shift. The signal will likely be a multiplet due to coupling with the neighboring aromatic protons.

Studies on other fluorinated benzamides have reported ¹⁹F NMR chemical shifts in the range of -114 to -147 ppm, which is typical for fluorine atoms attached to aromatic rings. epa.gov The precise chemical shift for this compound would provide valuable information about the electronic effects of the methanesulfonamide substituent on the fluorophenyl ring.

Table 2: Expected ¹⁹F NMR Data for this compound

| Parameter | Expected Value |

|---|---|

| Chemical Shift (δ, ppm) | -110 to -150 |

Note: The values in this table are based on typical ranges for fluoroaromatic compounds.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elucidating the fragmentation pattern of this compound, thereby confirming its molecular structure. The molecular formula of this compound is C₇H₈FNO₂S, which corresponds to a monoisotopic mass of approximately 189.03 g/mol .

In a typical mass spectrum, a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass would be expected. The fragmentation pattern observed upon ionization provides valuable structural information. For sulfonamides, a characteristic fragmentation pathway involves the cleavage of the S-N bond and the S-C bond. A common fragmentation for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 64 Da from the molecular ion.

Other potential fragmentation pathways could involve the loss of the methyl radical (•CH₃) from the methanesulfonyl group or cleavage of the fluorophenyl ring. The analysis of these fragment ions allows for the unambiguous confirmation of the compound's structure.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment |

|---|---|

| 189 | [M]⁺• |

| 125 | [M - SO₂]⁺• |

| 110 | [M - SO₂ - CH₃]⁺ |

| 95 | [C₆H₄F]⁺ |

Note: The fragmentation pattern is predicted based on the general behavior of sulfonamides in mass spectrometry.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for this compound. Constructing such an article would require speculative data, which would compromise the scientific accuracy and integrity of the content.

General principles of the requested computational methods are well-established:

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely used to calculate properties like molecular geometries, vibrational frequencies, and electronic properties.

Conformational Analysis and Energy Landscapes involve studying the different spatial arrangements (conformations) of a molecule and their corresponding energies. This helps identify the most stable conformations by mapping the potential energy surface.

Molecular Electrostatic Potential (MEP) Mapping illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting reactivity.

Natural Bond Orbital (NBO) Analysis is a method for studying charge transfer, donor-acceptor interactions, and hyperconjugation by analyzing the filled and unfilled orbitals of a molecule.

While studies exist for analogous compounds, such as other halogenated or substituted phenylmethanesulfonamides, the strict instruction to focus solely on this compound prevents the inclusion of that data. For a detailed article as requested, the foundational research must first be conducted and published by the scientific community.

Computational Chemistry and Theoretical Investigations

Simulation of Spectroscopic Properties

Theoretical simulations are instrumental in interpreting and predicting the spectroscopic behavior of molecules. These computational methods can provide a basis for understanding experimental spectra and can help in the structural elucidation of new compounds.

Prediction of Vibrational Frequencies and Intensities

The prediction of vibrational frequencies, typically using methods like Density Functional Theory (DFT), allows for the assignment of bands observed in infrared (IR) and Raman spectroscopy. Such calculations can model the fundamental vibrational modes of a molecule, correlating specific atomic motions with characteristic frequencies. For N-(2-Fluorophenyl)methanesulfonamide, a theoretical vibrational analysis would be expected to detail the stretching and bending modes of its key functional groups, including the S=O and N-H bonds of the sulfonamide moiety, as well as vibrations associated with the fluorinated phenyl ring. However, no specific studies containing a data table of predicted vibrational frequencies and their corresponding assignments for this compound have been reported.

Calculation of NMR Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational methods can predict NMR chemical shifts (δ) and coupling constants (J), which are crucial for interpreting experimental NMR spectra. Theoretical calculations of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR parameters for this compound would provide valuable data for confirming its structure and understanding the electronic environment of its constituent atoms. At present, there are no published data tables of computationally predicted NMR parameters for this specific molecule.

Supramolecular Interaction Modeling

The study of supramolecular chemistry involves understanding the non-covalent interactions that govern how molecules assemble. Modeling these interactions is key to predicting crystal packing, protein-ligand binding, and other condensed-phase properties.

Quantification of Hydrogen Bond Energies

Hydrogen bonds are critical in determining the structure and properties of sulfonamides. Computational methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to quantify the strength of both intramolecular and intermolecular hydrogen bonds. For this compound, the N-H group can act as a hydrogen bond donor, while the sulfonyl oxygens and the fluorine atom can act as acceptors. A computational study would quantify the energies of these potential interactions, providing insight into the compound's self-assembly and interaction with other molecules. Currently, there is no available research that quantifies the hydrogen bond energies for this compound.

Analysis of Non-Covalent Interactions (NCIs)

Beyond classical hydrogen bonds, a variety of other non-covalent interactions, such as van der Waals forces, π-π stacking, and halogen bonds, play a significant role in molecular recognition and crystal engineering. NCI analysis, often visualized through plots of the reduced density gradient, can reveal the nature and strength of these interactions within a molecular system. An NCI analysis of this compound would map out the regions of attractive and repulsive interactions, offering a comprehensive picture of its supramolecular behavior. Such a detailed analysis for this specific compound has not yet been published.

Reactivity and Derivatization Chemistry of N 2 Fluorophenyl Methanesulfonamide

Modifications at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a primary site for derivatization. The presence of the strongly electron-withdrawing methanesulfonyl group increases the acidity of the N-H proton, facilitating its removal by a base and subsequent reaction with electrophiles.

The sulfonamide nitrogen can be alkylated to introduce various alkyl groups, a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. General methods for the N-alkylation of sulfonamides are applicable to N-(2-Fluorophenyl)methanesulfonamide. One efficient method involves the use of alcohols as green alkylating agents in the presence of a manganese dioxide catalyst under solvent-free conditions organic-chemistry.org. Another established protocol achieves mono-N-alkylation of a wide array of aryl sulfonamides using alkyl halides in the presence of a suitable base organic-chemistry.org.

These reactions typically proceed by deprotonation of the sulfonamide with a base to form the corresponding anion, which then acts as a nucleophile, attacking the alkylating agent.

| Entry | Alkylating Agent | Catalyst/Base | Conditions | Product Type |

| 1 | Alcohols (R-OH) | MnO₂ | Solvent-free, Air | N-Alkylsulfonamide |

| 2 | Alkyl Halides (R-X) | Base (e.g., K₂CO₃) | Solvent (e.g., DMF) | N-Alkylsulfonamide |

This table presents generalized N-alkylation reactions applicable to this compound based on established methods for aryl sulfonamides organic-chemistry.org.

N-acylation and N-sulfonylation reactions provide access to N-acylsulfonamides and N,N-disulfonylated derivatives, respectively. N-acylsulfonamides are a prominent structural motif in many biologically active molecules and marketed drugs nih.govorientjchem.org.

Several methods are effective for the N-acylation of sulfonamides. One robust approach utilizes N-acylbenzotriazoles as acylating agents in the presence of a strong base like sodium hydride (NaH), which readily deprotonates the sulfonamide semanticscholar.orgepa.gov. Alternatively, catalysis with bismuth(III) salts, such as BiCl₃, enables efficient acylation using more common reagents like carboxylic acid chlorides and anhydrides under solvent-free conditions researchgate.net. A greener approach employs ultrasound irradiation for the acylation with acetic anhydride (B1165640) without the need for a catalyst orientjchem.org.

N-sulfonylation can be achieved by reacting the parent sulfonamide with a second sulfonyl chloride in the presence of a base, leading to the formation of di-sulfonylated products researchgate.net.

| Transformation | Reagent(s) | Catalyst/Base | Conditions | Product Type |

| N-Acylation | N-Acylbenzotriazoles | NaH | THF | N-Acylsulfonamide |

| N-Acylation | Acid Chlorides / Anhydrides | BiCl₃ | Solvent-free | N-Acylsulfonamide |

| N-Acylation | Acetic Anhydride | None | Ultrasound | N-Acetylsulfonamide |

| N-Sulfonylation | R-SO₂Cl | Base (e.g., Pyridine) | Anhydrous Conditions | N-Alkyl/Aryl-N-sulfonylmethanesulfonamide |

This table summarizes common N-acylation and N-sulfonylation methods applicable to this compound orientjchem.orgsemanticscholar.orgresearchgate.netresearchgate.net.

Reactions Involving the Aromatic Ring

The reactivity of the fluorophenyl ring is governed by the electronic effects of the two substituents: the fluorine atom and the methanesulfonamide (B31651) group (-NHSO₂CH₃).

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring control the position of the incoming electrophile. Both the fluorine atom and the methanesulfonamide group are deactivating, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. However, they have different directing effects.

Fluorine : The fluorine atom is highly electronegative, withdrawing electron density from the ring through the inductive effect (-I effect), which deactivates the ring vaia.com. Despite this, it possesses lone pairs of electrons that can be donated into the ring via resonance (+M effect). This resonance effect stabilizes the carbocation intermediates (arenium ions) formed during ortho and para attack, making fluorine an ortho, para-director vaia.comwikipedia.orgcsbsju.edu. Due to the strong inductive withdrawal, which diminishes with distance, the deactivation is most pronounced at the ortho position. Consequently, electrophilic substitution on fluorobenzene (B45895) is often strongly selective for the para position wikipedia.orgcsbsju.edu.

In this compound, these two effects are combined. The fluorine atom at C2 directs incoming electrophiles to its ortho (C3) and para (C5) positions. The deactivating sulfonamide group is at C1. The directing effect of fluorine, a powerful ortho, para-director, generally dominates. The most probable site for electrophilic attack is the C5 position, which is para to the strongly directing fluorine atom and is less sterically hindered than the C3 position.

While the carbon-fluorine bond is typically robust and less reactive in traditional cross-coupling reactions compared to C-Br or C-I bonds, modern organometallic chemistry offers alternative strategies for functionalizing the aromatic ring. The most relevant approach is transition-metal-catalyzed C-H bond functionalization (or C-H activation) catalyst-enabling-synthetic-chemistry.commdpi.com.

In this strategy, a substituent on the ring acts as a directing group, guiding a metal catalyst to a nearby C-H bond to facilitate its cleavage and subsequent coupling with another reactant rsc.orgumich.edu. The sulfonamide group in this compound can serve as such a directing group. Palladium or rhodium catalysts, for example, can coordinate to the sulfonamide and selectively activate the ortho C-H bond at the C3 position for reactions like arylation, alkylation, or amination catalyst-enabling-synthetic-chemistry.com. This provides a powerful method for building molecular complexity directly on the aromatic scaffold without requiring pre-functionalization.

Role as a Synthetic Intermediate

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry chemicalbook.comnih.gov. The presence of the fluorophenyl moiety is of particular interest, as the incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability nih.gov.

The compound's utility is demonstrated in its connection to the synthesis of potent enzyme inhibitors. For example, the N-methylated and N-acylated derivative, N-methyl-N-methanesulfonylaminopyrimidine, which is structurally related to this compound, is a key component in a series of highly potent HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs nih.gov. This highlights the importance of the fluorophenyl sulfonamide scaffold in constructing pharmacologically active agents. Furthermore, the 2-fluorophenyl group, tethered to a sulfonamide, has been used as a foundational piece in the synthesis of chalconesulfonamides, which are evaluated for various biological activities nih.gov. These examples underscore the role of this compound and its derivatives as key intermediates in the development of new therapeutic agents.

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of the fluorine atom in this compound influences the acidity of the N-H bond and the electronic properties of the aromatic ring, making it an attractive starting material for the construction of more elaborate molecular architectures. Researchers have utilized this compound as a key intermediate in multi-step syntheses of biologically active molecules and other complex organic structures.

One notable application is in the preparation of N-substituted sulfonamide derivatives, which are of significant interest in medicinal chemistry due to their potential therapeutic properties. For instance, derivatives of this compound can be envisioned as precursors to compounds with applications in treating neurological and psychiatric disorders. The core structure can be elaborated through various synthetic methodologies, including N-alkylation and N-arylation reactions, to introduce diverse functionalities and modulate the biological activity of the resulting molecules.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the derivatization of this compound. While specific examples directly employing the 2-fluoro isomer are not extensively detailed in readily available literature, the general methodology of Pd-catalyzed N-arylation of methanesulfonamides with aryl bromides and chlorides is well-established. nih.gov This approach allows for the formation of a new carbon-nitrogen bond, linking the sulfonamide nitrogen to another aryl group, thereby constructing complex biaryl or substituted diphenylamine-like structures.

Table 1: Potential Derivatization Reactions of this compound for Complex Molecule Synthesis

| Reaction Type | Reagents and Conditions | Potential Product Class |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl-N-(2-fluorophenyl)methanesulfonamides |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl-N-(2-fluorophenyl)methanesulfonamides |

| Acylation | Acyl chloride or Anhydride, Base | N-Acyl-N-(2-fluorophenyl)methanesulfonamides |

Building Block for Heterocyclic Compounds

The inherent reactivity of the sulfonamide moiety in this compound makes it a suitable precursor for the synthesis of various heterocyclic systems. The N-H bond can participate in cyclization reactions, and the aromatic ring can be functionalized to facilitate subsequent ring-forming steps.

One area of potential application is in the synthesis of substituted benzothiadiazine 1,1-dioxides. The general synthesis of these heterocyclic compounds often involves the cyclization of 2-aminobenzenesulfonamide (B1663422) derivatives. mdpi.com By analogy, this compound, after appropriate functionalization of the aromatic ring (e.g., introduction of an amino or other reactive group at the 6-position), could serve as a key intermediate for the construction of novel fluorinated benzothiadiazine derivatives. These compounds are of interest due to their structural similarity to known diuretic and antihypertensive agents.

Furthermore, the development of novel kinase inhibitors often involves the synthesis of diverse heterocyclic scaffolds. While direct synthesis of kinase inhibitors from this compound is not prominently reported, its structural motif is present in more complex molecules designed as kinase inhibitors. nih.govresearchgate.net This suggests its potential as a starting material for the synthesis of such biologically active heterocyclic compounds. For example, the N-(fluorophenyl)methanesulfonamide core could be incorporated into larger heterocyclic systems like quinazolines or pyrazoles, which are common scaffolds in kinase inhibitor design. nih.govresearchgate.net

Table 2: Potential Heterocyclic Systems Derived from this compound

| Heterocyclic System | Potential Synthetic Strategy |

| Benzothiadiazine 1,1-dioxides | Functionalization of the aromatic ring followed by cyclocondensation. |

| Substituted Quinolines | Multi-step synthesis involving the sulfonamide as a directing or activating group. |

| Fused Triazoles | Derivatization of the sulfonamide followed by intramolecular cyclization. |

Intermediates for Advanced Materials

The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, leading to applications in materials science. Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and unique electronic properties. This compound, as a readily available fluorinated building block, holds potential for the synthesis of advanced materials.

While direct polymerization of this compound is not a common strategy, its derivatives could serve as monomers for the synthesis of specialty polymers. For instance, functionalization of the aromatic ring with a polymerizable group, such as a vinyl or styryl moiety, could yield a monomer that can be incorporated into polymer chains. The resulting fluorinated polymers might exhibit interesting properties for applications in areas such as high-performance coatings, membranes, or electronic materials.

In the field of organic electronics, there is a continuous search for new materials with tailored properties for use in devices like organic light-emitting diodes (OLEDs). The synthesis of novel emitter or host materials often involves the assembly of aromatic and heterocyclic building blocks. mdpi.com While there are no direct reports of this compound being used in OLED materials, its fluorinated aromatic structure makes it a candidate for incorporation into larger conjugated systems designed for such applications. The fluorine substituent can influence the HOMO/LUMO energy levels and the solid-state packing of the molecules, which are critical parameters for device performance.

Table 3: Potential Applications of this compound Derivatives in Advanced Materials

| Material Class | Potential Role of this compound Derivative | Desired Properties |

| Specialty Polymers | Monomer | Thermal stability, chemical resistance, low surface energy. |

| Organic Electronics (e.g., OLEDs) | Intermediate for emitter or host materials | Tunable electronic properties, amorphous morphology. |

| Liquid Crystals | Core structural component | Mesophase formation, anisotropic properties. |

Materials Science and Engineering Applications Excluding Biological/therapeutic

Incorporation into Supramolecular Materials

The structure of N-(2-Fluorophenyl)methanesulfonamide is well-suited for the construction of supramolecular assemblies. The sulfonamide group is a potent hydrogen-bond donor (N-H) and acceptor (S=O), while the fluorophenyl ring can participate in various non-covalent interactions, including π-π stacking and halogen bonding.

The design of self-assembled structures utilizing this compound hinges on the predictable and directional nature of the intermolecular forces it can engage in. The N-H proton of the sulfonamide group is acidic and readily forms hydrogen bonds with acceptor atoms, most notably the sulfonyl oxygens of neighboring molecules. This interaction is a common and robust motif in the self-assembly of sulfonamides.

The primary supramolecular synthon anticipated for N-aryl methanesulfonamides is the formation of hydrogen-bonded chains or dimers. chemours.com In the case of this compound, the N−H···O=S hydrogen bond is expected to be a dominant interaction, leading to the formation of one-dimensional chains or cyclic dimeric structures. The presence of the fluorine atom on the phenyl ring introduces the possibility of weaker C−H···F and C−H···O interactions, which can further stabilize the self-assembled architecture in three dimensions. The interplay of these various interactions allows for the rational design of complex, ordered supramolecular materials.

Table 1: Crystallographic Data for the Analogous Compound N-(4-fluorophenyl)methanesulfonamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.593(2) |

| b (Å) | 8.046(2) |

| c (Å) | 11.231(3) |

| β (°) | 113.68(2) |

| V (ų) | 794.1(3) |

| Z | 4 |

Data sourced from studies on N-(4-fluorophenyl)methanesulfonamide and is provided for analogous comparison. researchgate.net

Role in Polymer Science

The incorporation of this compound or similar sulfonamide moieties into polymer structures can impart specific functionalities and modulate the material properties of the resulting polymers.

This compound can be used to functionalize polymers through various chemical strategies. One approach involves the synthesis of a monomer derivative of the compound that can then be polymerized. For instance, an acrylamido or styrenic unit could be attached to the phenyl ring, creating a monomer suitable for radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. researchgate.net This allows for the creation of well-defined polymer architectures, such as block copolymers, where the sulfonamide group is present in specific segments of the polymer chain.

Another method is post-polymerization modification, where a pre-existing polymer with reactive side groups is treated with this compound or a derivative. solvay.comnih.gov For example, a polymer with epoxide or chlorosulfonyl side chains could react with the amine of a deprotonated this compound to form a stable covalent bond. Such functionalization strategies enable the introduction of the specific properties of the sulfonamide group into a wide range of polymer backbones.

The introduction of the this compound moiety into a polymer can significantly alter its bulk material properties. The sulfonamide group is known to be pH-responsive due to the acidic nature of the N-H proton. Incorporating this group into a polymer can render the material sensitive to changes in pH, causing it to swell or shrink, or to become soluble or insoluble. This property is particularly useful in the design of "smart" materials that respond to environmental stimuli.

Furthermore, the strong hydrogen-bonding capability of the sulfonamide group can act as a physical cross-linking point between polymer chains. chemours.com This can increase the glass transition temperature (Tg) and improve the mechanical strength of the material. The presence of the fluorophenyl group can also enhance the thermal stability and chemical resistance of the polymer and modify its surface properties, such as hydrophobicity. chemours.com

Advanced Chemical Processes and Industrial Applications (Non-Medical)

Beyond the laboratory scale, this compound and related fluorinated methanesulfonanilides have potential roles as intermediates in advanced chemical processes and various industrial applications.

Sulfonamides are recognized as important synthons in the synthesis of a wide array of organic compounds. researchgate.net The presence of the fluorophenyl group makes this compound a valuable precursor in the synthesis of more complex fluorinated molecules for industries such as agrochemicals and specialty dyes. chemours.com Fluorinated organic compounds are of significant interest in the agrochemical industry for the development of pesticides with enhanced efficacy and metabolic stability.

In the dye industry, aromatic amines and sulfonated derivatives are common intermediates. wordpress.comsciencemadness.org While direct application as a dye is unlikely, this compound could be chemically modified, for example, through diazotization of a corresponding amino-substituted derivative, to produce azo dyes with specific color and fastness properties. The fluorine substituent can be used to tune the electronic properties of the chromophore and to enhance the stability of the final dye molecule.

Table 2: Potential Industrial Roles of this compound

| Industry | Potential Application | Rationale |

|---|---|---|

| Agrochemicals | Intermediate in pesticide synthesis | The fluorophenyl and sulfonamide moieties are common in modern agrochemicals, enhancing biological activity and stability. |

| Specialty Dyes | Precursor for azo or other dye classes | Aromatic amines are foundational in dye synthesis; the fluoro-substituent can be used to modulate color and performance. |

Catalysis

The structure of "this compound," featuring a sulfonamide group and a fluorinated phenyl ring, presents possibilities for its use as a ligand in transition metal catalysis. The nitrogen and oxygen atoms of the sulfonamide moiety possess lone pairs of electrons that could coordinate with a metal center, forming a stable complex. The electronic properties of the ligand, influenced by the electron-withdrawing fluorine atom on the phenyl ring, could in turn modulate the catalytic activity of the metal.

Although no specific catalytic systems employing "this compound" as a ligand have been detailed in scientific literature, related N-aryl sulfonamide structures have been investigated for their potential in forming metal complexes. Such complexes are fundamental to many catalytic processes, including cross-coupling reactions, hydrogenations, and oxidations. The development of new ligands is a key area of research in catalysis, as subtle changes in ligand structure can have a profound impact on the efficiency, selectivity, and stability of a catalyst.

Table 1: Potential Catalytic Features of this compound as a Ligand

| Feature | Potential Implication in Catalysis |

| Sulfonamide Group (N-S=O) | Potential coordination sites (N, O) for metal binding. |

| 2-Fluoro Phenyl Group | Can influence the electronic environment of the metal center, potentially enhancing catalytic activity or selectivity. |

| Steric Hindrance | The ortho-position of the fluorine atom may provide steric bulk, influencing the geometry of the resulting metal complex and the stereoselectivity of a reaction. |

| Solubility | The overall structure may impart favorable solubility characteristics in organic solvents commonly used in catalysis. |

Further research would be necessary to synthesize and characterize metal complexes of "this compound" and to evaluate their performance in various catalytic transformations.

Specialty Chemical Production

In the realm of specialty chemical production, "this compound" could serve as a valuable intermediate or building block for more complex molecules with specific material properties. The presence of the fluorophenyl group is of particular interest, as the incorporation of fluorine into organic molecules is a well-established strategy for modifying their chemical and physical properties.

For instance, fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and unique optical and electronic properties. Therefore, "this compound" could be a precursor in the synthesis of:

Fluorinated Polymers: The compound could potentially be functionalized to create monomers for polymerization. The resulting polymers might possess desirable characteristics such as high-temperature resistance, low surface energy (leading to hydrophobic and oleophobic properties), and specific dielectric properties, making them suitable for applications in advanced coatings, membranes, or electronic components.

Specialty Dyes and Pigments: The aromatic structure could be chemically modified to produce chromophores, with the fluorine atom potentially fine-tuning the color and stability of the resulting dye or pigment.

Functional Materials: Through further chemical transformations, the molecule could be incorporated into larger structures designed for specific functions, such as organic light-emitting diodes (OLEDs) or as additives to modify the properties of other materials.

Table 2: Potential Roles in Specialty Chemical Production

| Application Area | Potential Role of this compound | Resulting Material Property |

| Polymer Chemistry | As a monomer precursor | Enhanced thermal stability, chemical resistance, specific optical/electronic properties. |

| Dyes and Pigments | As a synthetic intermediate | Modified color, lightfastness, and chemical stability. |

| Functional Materials | As a building block | Tailored electronic or physical properties for specific applications. |

While these applications are speculative based on the chemical structure of "this compound," they highlight the potential avenues for future research and development in the field of materials science and engineering. The synthesis and exploration of derivatives of this compound could lead to the discovery of new materials with valuable properties.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

The conventional synthesis of N-arylmethanesulfonamides typically involves the reaction of a substituted aniline (B41778) with methanesulfonyl chloride in the presence of a base. smolecule.com For N-(2-Fluorophenyl)methanesulfonamide, a known method utilizes pyridine (B92270) as the base in a dichloromethane (B109758) solvent. chemicalbook.com While effective, future research could focus on developing more efficient, sustainable, and versatile synthetic methodologies.

Emerging trends in organic synthesis offer several promising directions. Green chemistry principles, for example, could be applied to develop protocols that use environmentally benign solvents, reduce waste, and employ catalytic systems to improve atom economy. Furthermore, exploring novel coupling chemistries or C-H activation techniques could provide more direct and efficient routes to the target compound and its derivatives, bypassing the need for pre-functionalized starting materials.

Table 1: Comparison of Potential Synthetic Approaches

| Methodology | Description | Potential Advantages | Key Research Challenges |

|---|---|---|---|

| Conventional Method | Reaction of 2-fluoroaniline (B146934) with methanesulfonyl chloride using a base like pyridine. chemicalbook.com | Well-established, reliable for small-scale synthesis. | Use of stoichiometric base, potentially hazardous reagents. |

| Catalytic Systems | Employing transition metal or organocatalysts to facilitate the sulfonylation reaction. | Higher efficiency, lower catalyst loading, milder reaction conditions. | Catalyst cost, sensitivity, and optimization for specific substrates. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Enhanced safety, precise control over reaction parameters, improved scalability. | Initial setup cost, potential for clogging, process optimization. |

| C-H Functionalization | Direct formation of the N-S bond by activating a C-H bond on the fluorophenyl ring. | Increased atom economy, reduced number of synthetic steps. | Regioselectivity, development of suitable catalysts, harsh conditions. |

Future work should aim to develop and optimize these novel methodologies to provide more sustainable and cost-effective access to this compound, which would facilitate its exploration in other fields.

Advanced Spectroscopic Techniques for Dynamic Studies

Standard spectroscopic techniques like NMR and IR are used for routine characterization. However, a deeper understanding of the compound's dynamic behavior in different environments requires the application of more advanced methods. researchgate.net The conformational flexibility around the C-N and N-S bonds, as well as the potential for intra- and intermolecular interactions (such as hydrogen bonding), are key aspects that influence the compound's properties.

Future studies could employ techniques such as:

Variable Temperature (VT) NMR: To study conformational changes and determine the energy barriers between different rotamers.

2D NMR Spectroscopy (NOESY/ROESY): To probe through-space interactions and gain detailed insights into the molecule's three-dimensional structure in solution.

Ultrafast Spectroscopy (e.g., pump-probe): To investigate the dynamics of electronic excited states, which is crucial for understanding its photophysical properties and potential in photoresponsive materials.

These advanced techniques can provide a detailed picture of the structural dynamics of this compound, which is essential for designing molecules with specific functions and for understanding its behavior in complex systems. researchgate.net

Integration of Machine Learning in Computational Studies for Structure-Property Prediction (non-biological properties)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure and properties of molecules. mdpi.comresearchgate.net For this compound, DFT calculations can predict geometries, vibrational frequencies, and electronic properties. nih.gov However, these calculations can be computationally expensive, especially for large-scale screening of derivatives or predicting properties of condensed phases.

The integration of machine learning (ML) offers a path to accelerate these predictions. nih.gov ML models can be trained on datasets generated from high-accuracy quantum mechanical calculations to predict non-biological properties rapidly and accurately. chemrxiv.org

Table 2: Potential Applications of Machine Learning in Computational Studies

| Application Area | Description | Required Data for Training | Potential Impact |

|---|---|---|---|

| Crystal Structure Prediction | Predicting the most stable crystal packing arrangements. chemrxiv.org | Energies and geometries of a diverse set of computer-generated crystal structures. | Accelerating the discovery of new polymorphs with desired material properties. |

| Solubility Prediction | Forecasting the solubility of the compound and its derivatives in various solvents. | Experimental or computationally derived solubility data for a range of sulfonamides. | Guiding formulation and process development in material science. |

| Electronic Property Prediction | Estimating properties like band gap, dipole moment, and polarizability. | Molecular structures and their corresponding properties calculated via DFT. | High-throughput screening of derivatives for applications in electronics. |

| Spectra Prediction | Simulating NMR or IR spectra for rapid compound identification. | Large datasets of molecular structures and their corresponding calculated spectra. | Aiding in structural elucidation and quality control. |

An active learning approach, where the ML model iteratively requests new DFT calculations for the most informative structures, could be particularly efficient for building robust predictive models for this compound and its analogues. chemrxiv.org

Exploration in Emerging Fields of Material Chemistry (e.g., smart materials, responsive systems)

The unique combination of a flexible sulfonamide linkage and an electronically distinct fluorophenyl group makes this compound an interesting building block for advanced materials. The sulfonamide group is a known hydrogen bond donor and acceptor, which can be exploited to create self-assembling systems or to impart specific recognition capabilities.

Potential avenues for exploration include:

Responsive Hydrogels: Incorporating the compound into a polymer network to create hydrogels that swell or shrink in response to specific chemical or physical signals. nih.gov

Self-Healing Materials: Utilizing the reversible hydrogen bonding capabilities of the sulfonamide group to design polymers that can repair themselves after damage.

Organic Electronics: Investigating the electronic properties of derivatives to assess their potential as components in sensors, transistors, or organic light-emitting diodes (OLEDs).

The development of such materials requires a multidisciplinary approach, combining organic synthesis, polymer chemistry, and material characterization to fully realize the potential of this compound as a functional molecular unit.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(4-fluorophenyl)methanesulfonamide |

| N-substituted S-glycosyl-sulfenamides |

| 2-fluoroaniline |

| methanesulfonyl chloride |

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Dichloromethane | 92 | |

| Base | Triethylamine | 88 | |

| Temperature | 0–5°C | 90 |

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.36–7.41 (aromatic protons), δ 3.03 (SO₂CH₃) .

- ¹³C NMR : Signals at δ 136.8 (C-F aromatic), δ 39.2 (SO₂CH₃) .

- X-ray Crystallography : SHELX software refines crystal structures, revealing bond angles and dihedral angles critical for understanding steric effects. For example, the C-S-N-C dihedral angle is ~75°, influencing molecular packing .

- Mass Spectrometry : HRMS confirms molecular weight (171.0354 g/mol) .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydropteroate synthase (DHPS) .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values via spectrophotometric assays (e.g., COX-2 inhibition at 37°C, pH 7.4) .

- Antimicrobial Activity : Perform MIC assays against S. aureus or E. coli using broth microdilution .

- Controls : Include sulfamethoxazole (DHPS inhibitor) and celecoxib (COX-2 inhibitor) as positive controls .

Q. Table 2: Comparative Bioactivity of Structural Analogs

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | COX-2 | 12.3 | |

| N-(4-Fluorophenyl)methanesulfonamide | COX-2 | 28.7 | |

| Sulfamethoxazole | DHPS | 4.5 |

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to calculate Fukui indices, identifying electrophilic centers (e.g., sulfonyl group) .

- Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (DMF, DMSO) using COSMO-RS to predict activation energies .

- Transition State Analysis : Locate TS geometries for fluoride displacement reactions, revealing energy barriers (~25 kcal/mol for SNAr at C-2) .

Advanced: How should researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in MIC values may arise from variations in bacterial strains or assay protocols .

- Structural Validation : Re-characterize disputed compounds via XRD to confirm regiochemistry (e.g., 2-fluoro vs. 4-fluoro isomers) .

- Dose-Response Curves : Repeat assays with standardized concentrations (e.g., 0.1–100 µM) to validate EC₅₀/IC₅₀ reproducibility .

Basic: What are the key differences in reactivity between this compound and its 3-fluoro or 4-fluoro isomers?

Methodological Answer:

- Electronic Effects : The 2-fluoro group induces stronger ortho-directing effects, altering regioselectivity in electrophilic substitutions (e.g., nitration occurs at C-5 in 2-fluoro vs. C-4 in 4-fluoro analogs) .

- Hydrogen Bonding : The 2-fluoro isomer forms intramolecular H-bonds between F and NH, reducing solubility in nonpolar solvents compared to 3-fluoro analogs .

Advanced: What strategies mitigate decomposition of this compound under acidic or basic conditions?

Methodological Answer:

- pH Stabilization : Store solutions at pH 6–7 (buffered with phosphate) to prevent hydrolysis of the sulfonamide group .

- Light/Temperature Control : Store at –20°C in amber vials to avoid photodegradation and thermal breakdown .

- Additives : Use radical scavengers (e.g., BHT) in reaction mixtures to inhibit oxidative decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.